molecular formula C13H8ClF3N2O2 B5047255 (2-chlorophenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine

(2-chlorophenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine

Cat. No.: B5047255
M. Wt: 316.66 g/mol
InChI Key: GVRMMEGDQYATKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a chlorophenyl group, a nitrophenyl group, and a trifluoromethyl group. These groups are common in many organic compounds and are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Nitro-4-(trifluoromethyl)phenol have been used in the synthesis of other complex organic molecules .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 2-Nitro-4-(trifluoromethyl)phenyl isocyanate has been analyzed using FTIR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds depend on the functional groups present in the molecule. For instance, nitro compounds can undergo reduction reactions to form amines .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For instance, many agrochemicals and pharmaceuticals containing trifluoromethyl groups have unique physicochemical properties that contribute to their biological activities .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O2/c14-9-3-1-2-4-10(9)18-11-6-5-8(13(15,16)17)7-12(11)19(20)21/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRMMEGDQYATKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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